

## biosynthetic pathway of Carlinoside in plants

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An In-depth Technical Guide on the Biosynthetic Pathway of Carlinoside in Plants

Executive Summary: **Carlinoside**, a di-C-glycosylflavone with notable hepatoprotective properties, is synthesized in plants through a specialized branch of the flavonoid biosynthetic pathway. This guide provides a detailed overview of the complete biosynthetic route, from the initial precursor, L-phenylalanine, to the final intricate structure of **Carlinoside** (6-C-β-D-glucosyl-8-C-α-L-arabinopyranosyl-luteolin). The pathway is elucidated in two major stages: the formation of the luteolin aglycone via the general flavonoid pathway, and the subsequent, highly specific C-glycosylation steps. This document details the enzymes, intermediates, and proposed mechanisms, presents available quantitative data, and outlines key experimental protocols used for pathway characterization, making it a vital resource for researchers in plant biochemistry, natural product chemistry, and drug development.

#### **Introduction to Carlinoside**

Carlinoside is a flavone C-diglycoside, a class of natural products known for their remarkable stability against acid hydrolysis due to the direct carbon-carbon bond between the sugar moieties and the flavonoid skeleton.[1] Its chemical structure consists of a luteolin aglycone C-glycosylated with a  $\beta$ -D-glucosyl group at the C-6 position and an  $\alpha$ -L-arabinopyranosyl group at the C-8 position. Flavonoids, in general, play crucial roles in plants, including pigmentation, UV protection, and defense against pathogens.[2][3] **Carlinoside**, specifically, has garnered interest for its pharmacological activities; for instance, it has been shown to reduce hepatic bilirubin accumulation by stimulating UGT activity, highlighting its potential for intervening in hyperbilirubinemia associated with liver dysfunction.[4] Understanding its biosynthesis is critical



for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

# Core Biosynthetic Pathway: Phenylalanine to Luteolin

The formation of the luteolin backbone of **Carlinoside** is a multi-step process that begins with the general phenylpropanoid pathway and transitions into the flavonoid-specific pathway.[2][5]

### **General Phenylpropanoid Pathway**

The pathway initiates with the aromatic amino acid L-phenylalanine. Three key enzymatic reactions convert it into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.[5][6]

- Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This is a rate-limiting step that channels carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites.[5]
- Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[6]
- 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it with Coenzyme
   A, forming a high-energy thioester bond to yield p-coumaroyl-CoA.[6]

#### Flavonoid Pathway to Luteolin

p-Coumaroyl-CoA enters the flavonoid-specific pathway, leading to the formation of the flavone luteolin through a series of condensation, cyclization, and modification reactions.[7]

- Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS
  catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of
  malonyl-CoA to produce naringenin chalcone.[5]
- Chalcone Isomerase (CHI): CHI facilitates the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin, which serves as a crucial branch point in the flavonoid pathway.[7]

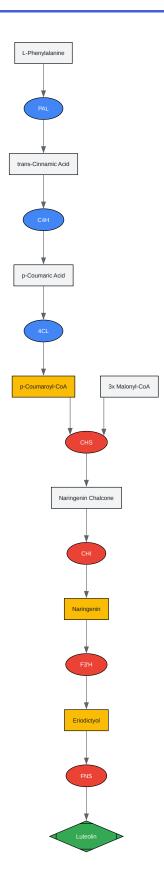
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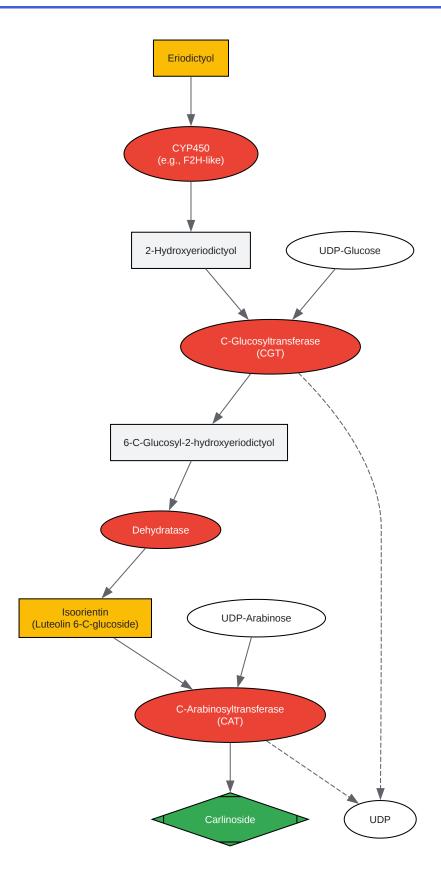


- Flavonoid 3'-Hydroxylase (F3'H): To produce luteolin, naringenin is hydroxylated at the 3' position of the B-ring by F3'H, a P450 monooxygenase, yielding eriodictyol.[7]
- Flavone Synthase (FNS): FNS introduces a double bond between the C-2 and C-3 positions of the C-ring of eriodictyol, converting the flavanone into the flavone, luteolin.[7]

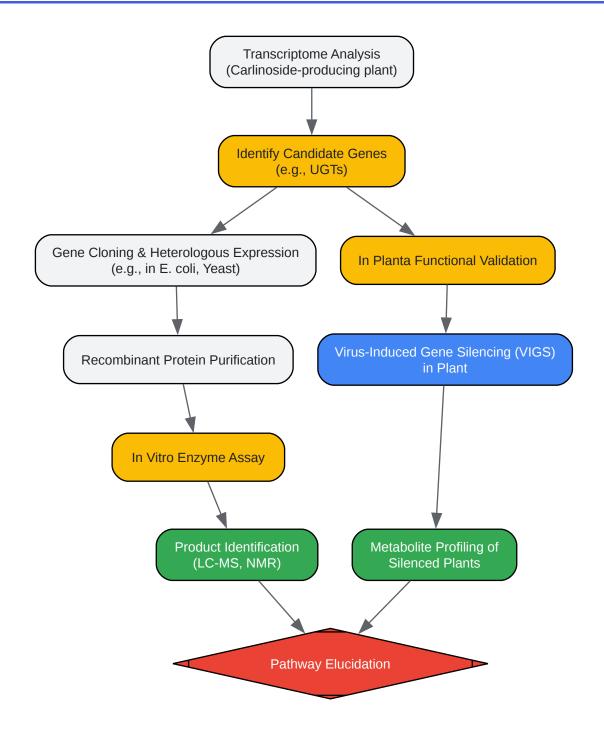












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